molecular formula C12H9NO3S B3059203 Benzene, 1-nitro-4-(phenylsulfinyl)- CAS No. 955-45-3

Benzene, 1-nitro-4-(phenylsulfinyl)-

Cat. No.: B3059203
CAS No.: 955-45-3
M. Wt: 247.27 g/mol
InChI Key: INHMSYYDYOVSTA-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-nitro-4-(phenylsulfinyl)-" features a nitro group (-NO₂) at the 1-position and a phenylsulfinyl (-S(O)Ph) group at the 4-position of the benzene ring. The sulfinyl group (S=O) introduces polarity and oxidative reactivity, distinguishing it from sulfide (S-) or sulfone (SO₂) analogs. For this analysis, comparisons will focus on structurally related sulfur-containing nitrobenzene derivatives, sulfones, and substituent-variant compounds.

Properties

IUPAC Name

1-(benzenesulfinyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-13(15)10-6-8-12(9-7-10)17(16)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHMSYYDYOVSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471800
Record name Benzene, 1-nitro-4-(phenylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-45-3
Record name Benzene, 1-nitro-4-(phenylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(phenylsulfinyl)- typically involves the nitration of a phenylsulfinyl-substituted benzene derivative. One common method includes the following steps:

    Sulfoxidation: The phenylthio group on benzene is oxidized to a phenylsulfinyl group using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Nitration: The phenylsulfinyl-substituted benzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods: Industrial production of Benzene, 1-nitro-4-(phenylsulfinyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-nitro-4-(phenylsulfinyl)- can undergo further oxidation to form sulfone derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and phenylsulfinyl groups influence the reactivity and orientation of incoming substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2, m-CPBA

    Reduction: SnCl2/HCl, catalytic hydrogenation

    Substitution: Various electrophiles (e.g., halogens, alkyl groups) in the presence of Lewis acids or other catalysts

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Amino-substituted derivatives

    Substitution: Various substituted benzene derivatives depending on the electrophile used

Scientific Research Applications

Chemistry: Benzene, 1-nitro-4-(phenylsulfinyl)- is used as a building block in organic synthesis. Its unique functional groups

Biological Activity

Benzene, 1-nitro-4-(phenylsulfinyl)-, also known as 1-nitro-4-(phenylsulfonyl)benzene, is an organic compound characterized by the presence of a nitro group and a phenylsulfinyl moiety attached to a benzene ring. Its molecular formula is C₁₂H₉NO₄S, with a molecular weight of approximately 263.27 g/mol. This compound has garnered attention for its diverse biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The compound's structure features a nitro group (-NO₂) that acts as a strong electron-withdrawing group, enhancing its reactivity and potential interactions with biological targets. The sulfinyl group (-SO₂) further contributes to its chemical properties, making it suitable for various synthetic modifications.

Biological Activities

Research indicates that Benzene, 1-nitro-4-(phenylsulfinyl)- exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antimicrobial effects, making them candidates for developing new antibiotics. The interaction of the nitro group with cellular components is believed to play a crucial role in these activities.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit inflammatory pathways, contributing to its therapeutic potential in treating conditions characterized by inflammation.
  • Enzyme Inhibition : Notably, Benzene, 1-nitro-4-(phenylsulfinyl)- has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. This inhibition could lead to competitive effects on cell proliferation, particularly in cancer cells.

Case Studies

  • Antimicrobial Activity : A study focusing on the antimicrobial efficacy of Benzene, 1-nitro-4-(phenylsulfinyl)- demonstrated that it exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a therapeutic agent.
  • Anti-inflammatory Mechanisms : In vitro experiments revealed that the compound effectively reduces the production of pro-inflammatory cytokines in macrophages. This suggests that it may modulate immune responses and could be beneficial in treating autoimmune diseases.
  • Enzyme Interaction Studies : Kinetic studies on DHFR inhibition showed that Benzene, 1-nitro-4-(phenylsulfinyl)- binds competitively to the enzyme's active site, with an inhibition constant (Ki) indicating strong binding affinity. This characteristic positions it as a promising lead for developing new anticancer drugs.

Comparative Analysis

To understand the unique properties of Benzene, 1-nitro-4-(phenylsulfinyl)- compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
Benzene, 1-nitro-4-(phenylsulfinyl)-C₁₂H₉NO₄SNitro and sulfonyl groups enhance reactivity
4-Nitrodiphenyl sulfoneC₁₂H₁₀N₂O₄SContains two phenyl rings with nitro groups
4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzeneC₁₂H₇FN₂O₅Fluoro and nitro groups on a benzene ring

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Compounds

Compound Name CAS Number Formula Molecular Weight (g/mol) Key Substituents
Benzene, 1-nitro-4-(phenylthio)- 952-97-6 C₁₂H₉NO₂S 231.27 -NO₂, -SPh (sulfide)
1-Fluoro-4-(phenylsulfonyl)benzene 312-31-2 C₁₂H₉FO₂S 248.26 -F, -SO₂Ph (sulfone)
Benzene, 1-nitro-4-(phenylmethoxy)- 1145-76-2 C₁₃H₁₁NO₃ 243.24 -NO₂, -OCH₂Ph (benzyloxy)
4-Tert-butyldiphenyl sulfide 105854-98-6 C₁₆H₁₈S 242.38 -SPh, -C(CH₃)₃ (tert-butyl)
1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene 409114-47-2 C₈H₃F₆NO₃ 275.10 -NO₂, -OCF₃, -CF₃

Key Observations :

  • Sulfur Oxidation State : Sulfides (e.g., 952-97-6) exhibit lower polarity than sulfones (e.g., 312-31-2) or sulfoxides, impacting solubility and reactivity. Sulfones are typically more thermally stable due to strong S=O bonds .
  • Electron Effects: The nitro group (-NO₂) is electron-withdrawing, reducing electron density on the benzene ring. This contrasts with electron-donating groups like tert-butyl (-C(CH₃)₃) or methoxy (-OCH₃), which increase ring reactivity toward electrophilic substitution .

Physical and Thermodynamic Properties

Table 2: Physical Properties

Compound (CAS) Boiling Point (K) Melting Point (K) Refractive Index λmax (nm)
952-97-6 (sulfide) 561.40* Not reported Not reported Not reported
1145-76-2 (benzyloxy) Not reported Not reported 1.603 294 (Hexane)
409114-47-2 (trifluoromethoxy) Not reported Not reported Not reported Not reported

*Measured at 13.30 kPa .

Key Observations :

  • The sulfide variant (952-97-6) has a boiling point of 561.40 K under reduced pressure (13.30 kPa), indicative of moderate volatility .
  • The benzyloxy derivative (1145-76-2) shows a UV-Vis absorption maximum at 294 nm, typical for nitroaromatic compounds with electron-donating substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1-nitro-4-(phenylsulfinyl)-
Reactant of Route 2
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